1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)-

Description

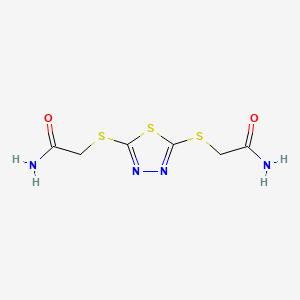

1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)- is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted at positions 2 and 5 with (carbamoyl)methylthio groups. This compound is synthesized via reactions involving 2,5-dimercapto-1,3,4-thiadiazole as a precursor, which undergoes functionalization with carbamoyl-containing moieties . Its structural uniqueness lies in the electron-donating carbamoyl groups, which enhance solubility and bioactivity. Studies highlight its applications in antimicrobial and anticancer research, with derivatives showing activity against E. coli, E. faecalis, and cancer cell lines (e.g., HepG2, MCF-7) .

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S3/c7-3(11)1-13-5-9-10-6(15-5)14-2-4(8)12/h1-2H2,(H2,7,11)(H2,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUHQSCEECGNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SC1=NN=C(S1)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224484 | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-91-5 | |

| Record name | 2,2'-(1,3,4-Thiadiazole-2,5-diylbis(thio))bis(acetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-thiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(1,3,4-THIADIAZOLE-2,5-DIYLBIS(THIO))BIS(ACETAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8QM505WTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1,3,4-thiadiazole, 2,5-bis((carbamoyl)methylthio)- typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)- is a thiadiazole derivative featuring carbamoyl groups attached to the methylthio substituents at positions 2 and 5 of the thiadiazole ring. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest in medicinal chemistry and other fields because of its potential biological activities.

General Properties:

- Molecular Formula C6H8N4O2S3

- Molecular Weight 264.34800 g/mol

- Density 1.64 g/cm3

- Boiling Point 613.9ºC at 760 mmHg

- Flash Point 325.1ºC

Reactivity

The chemical reactivity of 1,3,4-thiadiazole derivatives often involves reactions conducted under controlled conditions to optimize yields. Reflux conditions may enhance reaction rates but could also lead to side reactions if not monitored carefully.

1,3,4-Thiadiazole derivatives can act as nucleophiles due to the presence of sulfur and nitrogen atoms in the ring. They can react with electrophiles such as alkyl halides in the presence of catalysts like copper oxide to form disulfides. Additionally, the thiol groups can undergo oxidation to form disulfides or react with other electrophiles to yield various derivatives.

Applications

1,3,4-Thiadiazole derivatives are utilized in several scientific domains, including applications in drug discovery and development.

- Antimicrobial Properties: 1,3,4-Thiadiazole derivatives exhibit antimicrobial activities.

- Anticancer Activities: These compounds have been studied extensively for their biological properties, particularly their anticancer activities, with cytotoxic effects against various cancer cell lines, including human colon cancer, lung cancer, and breast cancer cells. Some derivatives have shown half-maximal inhibitory concentration (IC50) values as low as 0.28 μg/mL against breast cancer cells. The mechanism of action often involves interactions with tubulin and other cellular targets, leading to inhibition of cell proliferation.

- Building Blocks in Heterocyclic Synthesis: 1,3,4-Thiadiazole derivatives serve as valuable building blocks in heterocyclic synthesis due to their versatility.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2,5-bis((carbamoyl)methylthio)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Substituent Effects :

- 2,5-Bis(phenyl)-1,3,4-thiadiazole : The phenyl substituents induce significant rotation (16.41°) out of the thiadiazole plane, reducing conjugation and altering electronic properties compared to the carbamoyl methylthio derivative .

- 2,5-Bis(allylthio)-1,3,4-thiadiazole : Allylthio groups enhance metal coordination, forming π-complexes with Cu(I), a feature absent in the carbamoyl-substituted compound .

- 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole : The hydrophobic hexyl chains increase logP (9.6), contrasting with the polar carbamoyl groups (logP ~1.2–2.5), affecting bioavailability .

Physicochemical Properties

- Solubility : Carbamoyl groups improve aqueous solubility compared to hydrophobic derivatives like 2,5-bis(4-hexylphenyl)-1,3,4-thiadiazole (logP = 9.6) .

- Thermal Stability : Macrocycle-linked thiadiazoles (e.g., 2,5-bis(2-hydroxyphenyl)-) exhibit enhanced stability due to restricted rotation (twist angle ±4.93°) .

Key Research Findings

- Antimicrobial Superiority : The carbamoyl-substituted compound outperforms ceftriaxone against E. coli (30 mg/disc) due to enhanced membrane penetration .

- Anticancer SAR: The carbamoyl groups’ hydrogen-bonding capability correlates with lower IC50 values compared to non-polar derivatives .

- Structural Rigidity: Limited ring twisting (±4.93°) in macrocycle-linked analogues improves binding to biological targets versus phenyl-substituted derivatives .

Biological Activity

1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)- is a heterocyclic compound characterized by its sulfur and nitrogen-containing ring structure. This compound is part of the broader class of thiadiazoles known for their diverse biological activities and applications in medicinal chemistry and agriculture. Given its structural features, this compound exhibits significant potential in various therapeutic areas including antimicrobial and anticancer activities.

- Molecular Formula : C₆H₈N₄O₂S₃

- Molecular Weight : 264.35 g/mol

- Density : 1.64 g/cm³

- Boiling Point : 613.9 °C

- Flash Point : 325.1 °C

The biological activity of 1,3,4-thiadiazole derivatives often involves their interaction with specific molecular targets within microbial and cancerous cells. The compound's mechanism includes:

- Antimicrobial Activity : It inhibits the growth of bacteria and fungi by disrupting their cellular processes.

- Anticancer Activity : It induces apoptosis in cancer cells through mechanisms that may involve mitochondrial dysfunction and DNA fragmentation .

Biological Activities

-

Antimicrobial Properties

- The compound demonstrates notable antimicrobial activity against various pathogens. Studies indicate that derivatives of thiadiazole exhibit higher antimicrobial efficacy compared to standard drugs .

- Minimum inhibitory concentrations (MIC) have been reported to be significantly low for several derivatives, indicating strong antibacterial and antifungal properties.

-

Anticancer Properties

- Research indicates that 1,3,4-thiadiazole derivatives show promising cytotoxic effects against multiple cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with GI50 values ranging from 0.74 to 10 μg/mL .

- A comparative analysis of various derivatives revealed that some compounds achieved up to 89% inhibition of prostate tumor cell line PC3 at a concentration of 10 μM/mL .

Case Studies

Several studies have documented the biological activities of thiadiazole compounds:

- Study on Antimicrobial Efficacy : A review highlighted that derivatives possessing the 2-amino-1,3,4-thiadiazole moiety exhibited enhanced antimicrobial properties compared to traditional antibiotics .

- Cytotoxicity Evaluation : In a study assessing the anticancer potential of various thiadiazole derivatives, compounds demonstrated IC50 values as low as 1.5 μM against leukemia cell lines . The results indicated that these compounds could serve as lead candidates for further drug development.

Comparative Analysis with Similar Compounds

A comparison with other thiadiazole derivatives reveals variations in biological activity based on structural modifications:

| Compound Type | Key Biological Activity | IC50 Values (μM) |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Antimicrobial, Anticancer | Varies widely |

| 2-Amino-1,3,4-Thiadiazole | Higher antimicrobial activity | <10 |

| Other Isomers (1,2,4 & 1,2,5) | Different chemical properties and activities | Not specified |

Q & A

Basic: What are the common synthetic routes for 1,3,4-thiadiazole derivatives, and how are they characterized?

Methodological Answer:

The synthesis of 1,3,4-thiadiazoles typically involves cyclization of thiosemicarbazides or dithiocarbazates with carbon disulfide under basic conditions . For example, 2,5-dihydrazino-1,3,4-thiadiazole is synthesized from 2,5-dimercapto-1,3,4-thiadiazole and hydrazine, followed by condensation with substituted benzaldehydes to form Schiff base derivatives . Characterization relies on elemental analysis, IR spectroscopy (to confirm -NH and C=S groups), and ¹H/¹³C NMR to resolve substituent patterns . X-ray crystallography is used for structural validation, as demonstrated in studies comparing thermal stability and crystal packing .

Basic: What pharmacological activities are reported for 1,3,4-thiadiazole derivatives?

Methodological Answer:

1,3,4-Thiadiazoles exhibit broad biological activities, including:

- Antimicrobial: Tested via agar diffusion assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans), with MIC values correlated to substituent electronegativity .

- Anticancer: Evaluated through MTT assays targeting enzymes like FLT3 kinase and EGFR/HER-2, with IC₅₀ values reported for derivatives bearing carboxamide or sulfanylacetic acid groups .

- Anticonvulsant: Screened in rodent models (e.g., maximal electroshock test), where disubstituted derivatives showed reduced seizure duration .

Advanced: How do structural modifications influence the biological activity of 2,5-bis((carbamoyl)methylthio)-1,3,4-thiadiazole?

Methodological Answer:

- Substituent Effects: The carbamoyl and methylthio groups enhance solubility and bioavailability. S-alkylation with chloroacetic acid derivatives increases antiproliferative activity by improving membrane permeability .

- Coordination Chemistry: Metal complexes (e.g., with Cu²⁺ or Zn²⁺) show amplified antifungal activity due to chelation-driven redox cycling .

- SAR Studies: Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antimicrobial potency, while bulky alkyl chains reduce cytotoxicity .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Differences in bacterial strains (e.g., gram-positive vs. gram-negative) or cell lines (e.g., HeLa vs. MCF-7) affect MIC/IC₅₀ values .

- Stereochemical Factors: Racemic mixtures vs. enantiopure compounds can yield conflicting results. Chiral HPLC separation and circular dichroism (CD) spectroscopy are critical for validating stereospecific activity .

- Solubility Artifacts: Poor aqueous solubility may lead to false negatives. Use of DMSO controls and dynamic light scattering (DLS) to assess aggregation is recommended .

Advanced: What strategies optimize pharmacokinetic properties of thiadiazole derivatives?

Methodological Answer:

- Lipophilicity Adjustment: Introducing polar groups (e.g., -OH, -COOH) improves water solubility, while alkyl chains enhance blood-brain barrier penetration for anticonvulsants .

- Metabolic Stability: In vitro microsomal assays (e.g., liver S9 fractions) identify labile sites. Methylation of thiol groups reduces glutathione conjugation .

- In Silico Modeling: PASS software predicts ADMET profiles, prioritizing derivatives with high intestinal absorption (QikProp) and low CYP450 inhibition .

Advanced: How do metal complexes of thiadiazole derivatives enhance their bioactivity?

Methodological Answer:

- Coordination Modes: Thiadiazoles act as bidentate ligands via sulfur and nitrogen atoms, forming stable complexes with transition metals. Cu(II) complexes exhibit ROS generation, enhancing anticancer activity .

- Synergistic Effects: Ag(I) complexes show 10-fold higher antifungal activity than free ligands due to thiol-disulfide redox disruption .

- Characterization: EPR spectroscopy and cyclic voltammetry confirm metal-ligand interactions and redox behavior .

Advanced: What mechanistic insights explain the anticancer activity of thiadiazole derivatives?

Methodological Answer:

- Enzyme Inhibition: Derivatives inhibit VEGFR-2 and HDAC1 via competitive binding, validated by molecular docking (AutoDock Vina) and kinase assays .

- Apoptosis Induction: Flow cytometry (Annexin V/PI staining) reveals caspase-3/7 activation in treated cancer cells .

- DNA Interaction: Ethidium bromide displacement assays and comet assays demonstrate intercalation and DNA strand breakage .

Advanced: How to design thiadiazole-based corrosion inhibitors?

Methodological Answer:

- Electrochemical Testing: Potentiodynamic polarization and EIS measure inhibition efficiency (%) in acidic media. Derivatives with electron-rich sulfur atoms show >90% efficiency at 0.1 mM .

- Adsorption Studies: Langmuir isotherm models confirm chemisorption on metal surfaces, validated by AFM surface roughness analysis .

- Structural Optimization: Benzylidenehydrazine derivatives form protective films, with substituent hydrophobicity critical for durability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.